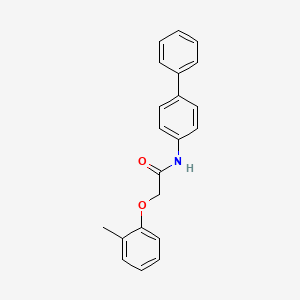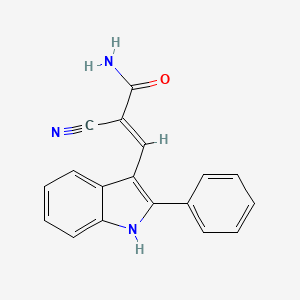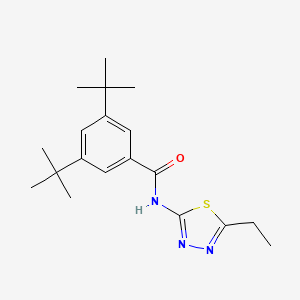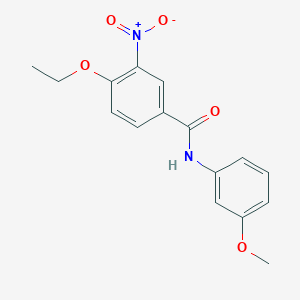
N-4-biphenylyl-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-biphenylyl-2-(2-methylphenoxy)acetamide, also known as BPMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPMA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties. In
Wirkmechanismus
N-4-biphenylyl-2-(2-methylphenoxy)acetamide acts as a non-selective inhibitor of the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and pain sensation. By inhibiting the COX enzyme, N-4-biphenylyl-2-(2-methylphenoxy)acetamide reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
N-4-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Studies have also reported that N-4-biphenylyl-2-(2-methylphenoxy)acetamide has a good safety profile and does not cause any significant adverse effects on the liver, kidney, or gastrointestinal tract.
Vorteile Und Einschränkungen Für Laborexperimente
N-4-biphenylyl-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis, good safety profile, and potent anti-inflammatory and analgesic effects. However, one limitation of N-4-biphenylyl-2-(2-methylphenoxy)acetamide is its non-selective inhibition of the COX enzyme, which can lead to unwanted side effects such as gastrointestinal bleeding and renal dysfunction.
Zukünftige Richtungen
Future studies on N-4-biphenylyl-2-(2-methylphenoxy)acetamide should focus on its potential therapeutic applications in various diseases, including cancer, arthritis, and neurodegenerative disorders. Additionally, research should be conducted to develop more selective COX inhibitors that can reduce the risk of adverse effects associated with non-selective COX inhibition. Finally, the development of drug delivery systems that can improve the bioavailability and target specificity of N-4-biphenylyl-2-(2-methylphenoxy)acetamide should also be explored.
Synthesemethoden
N-4-biphenylyl-2-(2-methylphenoxy)acetamide can be synthesized by the reaction of 2-methylphenol with 4-bromobiphenyl in the presence of a base, followed by the reaction of the resulting intermediate with chloroacetyl chloride and sodium hydroxide. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-4-biphenylyl-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and neurodegenerative disorders. Studies have shown that N-4-biphenylyl-2-(2-methylphenoxy)acetamide exhibits anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-16-7-5-6-10-20(16)24-15-21(23)22-19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTWAAWKLHHRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-4-biphenylyl-2-(2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)





![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)

![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)
![8-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5724337.png)